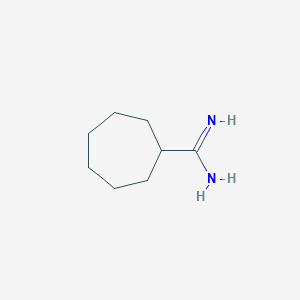
Cycloheptanecarboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanecarboxamidine (C7A) is a cyclic amine compound derived from the cycloheptane ring system. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. C7A is an important intermediate in the synthesis of many biologically active compounds and has been widely used as a building block in the synthesis of various pharmaceuticals and other compounds.
Wirkmechanismus
The mechanism of action of Cycloheptanecarboxamidine is not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. Cycloheptanecarboxamidine has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).
Biochemical and Physiological Effects
Cycloheptanecarboxamidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cycloheptanecarboxamidine can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).
In vivo studies have shown that Cycloheptanecarboxamidine can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT). In addition, Cycloheptanecarboxamidine has been shown to have anti-inflammatory and antioxidant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Cycloheptanecarboxamidine has several advantages as a building block in organic synthesis. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is also a highly efficient process and can be used to synthesize Cycloheptanecarboxamidine in high yields.
However, there are some limitations to the use of Cycloheptanecarboxamidine in lab experiments. It is a volatile compound and must be handled with care. In addition, it is a highly reactive compound and can react with other compounds in the reaction mixture.
Zukünftige Richtungen
The potential applications of Cycloheptanecarboxamidine are vast and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of Cycloheptanecarboxamidine, the development of Cycloheptanecarboxamidine-based inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), the development of Cycloheptanecarboxamidine-based antifungal agents and antiviral agents, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of Cycloheptanecarboxamidine and its biochemical and physiological effects.
Synthesemethoden
The most common method for the synthesis of Cycloheptanecarboxamidine is the Curtius rearrangement. This reaction involves the conversion of an acyl azide into an isocyanate, which is then reacted with an amine to form an amide. The Curtius rearrangement is a highly efficient process and can be used to synthesize Cycloheptanecarboxamidine in high yields.
Wissenschaftliche Forschungsanwendungen
Cycloheptanecarboxamidine has been widely used in scientific research as a building block in the synthesis of various biologically active compounds. It has been used as a starting material for the synthesis of inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Cycloheptanecarboxamidine has also been used as a starting material for the synthesis of antifungal agents, antiviral agents, and other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
cycloheptanecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXVDIKUIVRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2391833.png)

![7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391836.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2391837.png)
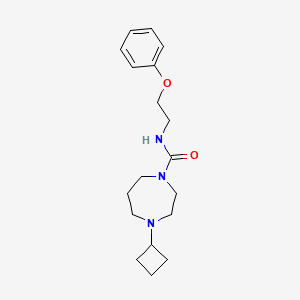
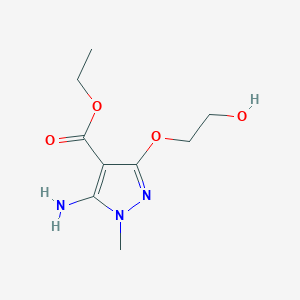
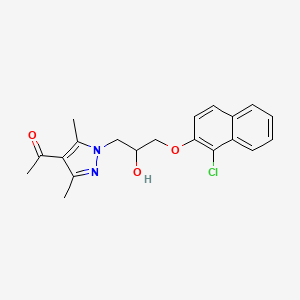
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)

![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)
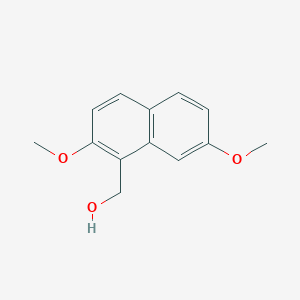
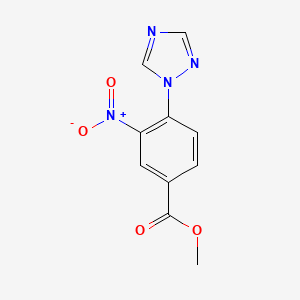

![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)